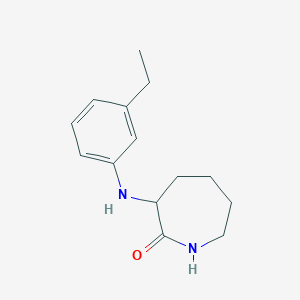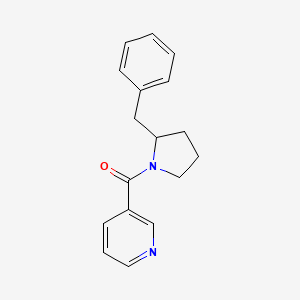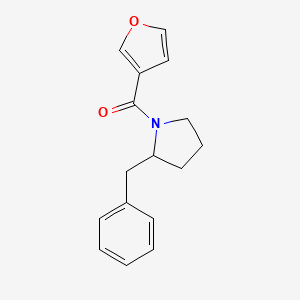
1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine, also known as IMPP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In
Mechanism of Action
The mechanism of action of 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including the dopamine and glutamate systems. 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine has been shown to bind to the dopamine D2 receptor and the sigma-1 receptor, both of which are involved in the regulation of dopamine release. It has also been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of glutamate release.
Biochemical and Physiological Effects:
1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine has been shown to have various biochemical and physiological effects, including the modulation of dopamine and glutamate release, the inhibition of acetylcholinesterase activity, and the induction of neuroprotection. In animal studies, 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine has been shown to improve memory and learning, reduce oxidative stress, and protect against neurotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine is its potential as a tool for studying the mechanisms underlying various neurological disorders. It has been shown to have a high affinity for various receptors involved in the regulation of dopamine and glutamate release, making it a useful tool for investigating the role of these neurotransmitter systems in various neurological disorders. However, one of the main limitations of 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are many potential future directions for research on 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine. One area of interest is the development of 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine-based drugs for the treatment of various neurological disorders. Another area of interest is the investigation of the mechanisms underlying the neuroprotective effects of 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine, which could lead to the development of new therapies for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine and its potential as a tool for studying the regulation of dopamine and glutamate release in the brain.
Synthesis Methods
The synthesis of 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine involves a multistep process that begins with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 4-methoxychalcone. This intermediate is then reacted with pyrrolidine and isobutyryl chloride to yield 1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine. The overall yield of the synthesis is approximately 40%, and the purity of the compound can be verified using various analytical techniques, including NMR spectroscopy and HPLC.
Scientific Research Applications
1-Isobutyryl-2-(4-methoxyphenyl)pyrrolidine has been studied extensively for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease. In pharmacology, it has been studied for its potential as a ligand for various receptors, including the dopamine D2 receptor and the sigma-1 receptor. In neuroscience, it has been investigated for its potential as a tool for studying the mechanisms underlying various neurological disorders.
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)pyrrolidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)15(17)16-10-4-5-14(16)12-6-8-13(18-3)9-7-12/h6-9,11,14H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWKOHLOFVWDTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC1C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B7492886.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492894.png)
![[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7492899.png)

![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)

![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-phenylbutan-1-one](/img/structure/B7492943.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492951.png)

![2-cyclopent-2-en-1-yl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492980.png)
![(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7492988.png)
